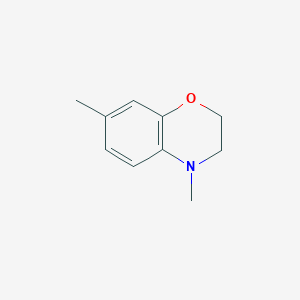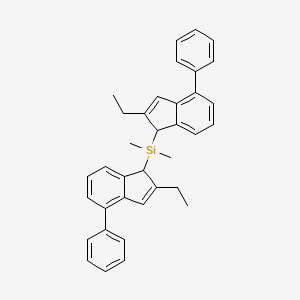
Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(dimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(dimethyl)silane is a complex organosilicon compound characterized by its unique structure, which includes two ethyl-phenyl-indene groups attached to a dimethylsilane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(dimethyl)silane typically involves the reaction of 2-ethyl-4-phenyl-1H-indene with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(dimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions with reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, alkyl halides; reactions may require catalysts or specific conditions such as elevated temperatures.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(dimethyl)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(dimethyl)silane involves its interaction with various molecular targets. The silicon atom can form strong bonds with other elements, facilitating the formation of stable compounds. The indene groups provide additional stability and reactivity, allowing the compound to participate in various chemical reactions. The pathways involved in its action depend on the specific application and the conditions under which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(methyl)silane
- Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(ethyl)silane
- Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(phenyl)silane
Uniqueness
Bis(2-ethyl-4-phenyl-1H-inden-1-yl)(dimethyl)silane is unique due to its specific combination of ethyl-phenyl-indene groups and dimethylsilane core. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields. The presence of two ethyl-phenyl-indene groups enhances its stability and reactivity compared to similar compounds with different substituents.
Propriétés
Numéro CAS |
154380-64-0 |
|---|---|
Formule moléculaire |
C36H36Si |
Poids moléculaire |
496.8 g/mol |
Nom IUPAC |
bis(2-ethyl-4-phenyl-1H-inden-1-yl)-dimethylsilane |
InChI |
InChI=1S/C36H36Si/c1-5-25-23-33-29(27-15-9-7-10-16-27)19-13-21-31(33)35(25)37(3,4)36-26(6-2)24-34-30(20-14-22-32(34)36)28-17-11-8-12-18-28/h7-24,35-36H,5-6H2,1-4H3 |
Clé InChI |
SBRWFIXKFLEMAW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=CC=C2C1[Si](C)(C)C3C4=CC=CC(=C4C=C3CC)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


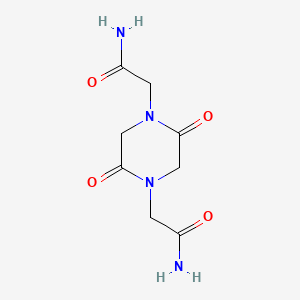

![2-{[(2-Sulfanylethyl)amino]methyl}phenol](/img/structure/B14263190.png)

![2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol](/img/structure/B14263217.png)
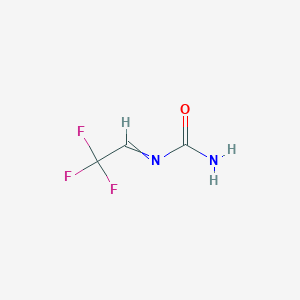
![N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide](/img/structure/B14263222.png)
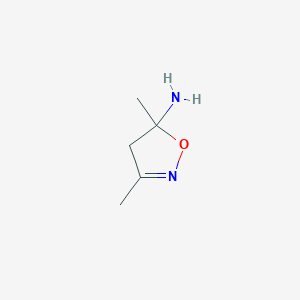
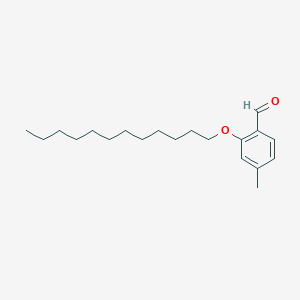
![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)
![Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate](/img/structure/B14263236.png)
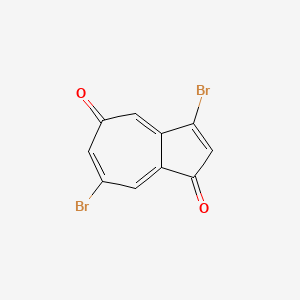
![8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14263246.png)
